1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzene, characterized by the presence of bromine, difluoromethyl, and methoxymethoxy groups
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene typically involves several steps:
Starting Material: The synthesis often begins with a suitable benzene derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Methoxymethoxylation: The methoxymethoxy group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity, while the methoxymethoxy group can influence its solubility and reactivity.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.
1-Bromo-4-(methoxymethoxy)benzene: Lacks the difluoromethyl group, affecting its stability and biological activity.
2-Bromo-1-(difluoromethyl)benzene:
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCRVKXWDLJFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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